Methylnaloxonium

Intracerebral microinjection Diffusion kinetics Site specificity

Methylnaloxonium (MN) is a quaternary ammonium derivative of the broad‑spectrum opioid antagonist naloxone, functioning as a competitive antagonist at mu (μ), delta (δ), and kappa (κ) opioid receptors. The introduction of a permanent positive charge via N‑methylation drastically reduces its lipophilicity, limiting passive diffusion across lipid membranes and rendering MN largely impermeable to the blood‑brain barrier (BBB).

Molecular Formula C20H24NO4+
Molecular Weight 342.4 g/mol
CAS No. 73232-50-5
Cat. No. B1231140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnaloxonium
CAS73232-50-5
Synonymsaloxone methylbromide
methyl naloxonium chloride
Methylnaloxone
methylnaloxonium
methylnaloxonium bromide
methylnaloxonium bromide, (5alpha)-isomer
methylnaloxonium chloride
methylnaloxonium iodide
methylnaloxonium iodide, (5alpha)-isomer
methylnaloxonium sulfate (1:1), (5alpha)-isomer
methylnaloxonium, methyl sulfate, (5alpha)-isomer
N-Methylnaloxone
N-Methylnaloxone Bromide
Naloxone MB
naloxone methiodide
Naloxone Methobromide
naloxone methoiodide
naloxone methyl bromide
naloxone methyl iodide
ORG 10908
ORG-10908
Molecular FormulaC20H24NO4+
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC=C
InChIInChI=1S/C20H23NO4/c1-3-9-21(2)10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h3-5,15,18,24H,1,6-11H2,2H3/p+1/t15-,18+,19+,20-,21?/m1/s1
InChIKeyPCSQOABIHJXZMR-MGQKVWQSSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylnaloxonium (CAS 73232-50-5): A Peripherally‑Restricted Quaternary Opioid Antagonist for Anatomical Selectivity in Research


Methylnaloxonium (MN) is a quaternary ammonium derivative of the broad‑spectrum opioid antagonist naloxone, functioning as a competitive antagonist at mu (μ), delta (δ), and kappa (κ) opioid receptors [1]. The introduction of a permanent positive charge via N‑methylation drastically reduces its lipophilicity, limiting passive diffusion across lipid membranes and rendering MN largely impermeable to the blood‑brain barrier (BBB) [1]. This structural modification converts a systemically active, CNS‑penetrant antagonist into a peripherally‑restricted pharmacological tool [2]. The consequence is a compound that, upon systemic administration, preferentially blocks opioid receptors outside the central nervous system (e.g., gastrointestinal tract, peripheral sensory neurons), while simultaneously displaying markedly slower diffusion and prolonged retention at the injection site when delivered directly into brain parenchyma [3]. First described in the early 1980s under the code ORG 10908, MN remains primarily an investigational probe rather than a therapeutic agent, with its value rooted in high anatomical specificity for ex vivo tissue experiments and intracerebral microinjection studies [1].

Why Methylnaloxonium Cannot Be Replaced by Naloxone, Methylnaltrexone, or Other Quaternary Opioid Antagonists in Research Protocols


Methylnaloxonium is frequently categorized alongside naloxone (a CNS‑penetrant antagonist) and methylnaltrexone (a quaternary naltrexone derivative), yet critical pharmacological differences preclude simple interchange. Substituting unmodified naloxone for MN in local injection experiments defeats anatomical specificity because naloxone rapidly diffuses away from the injection locus [1]. Conversely, substituting methylnaltrexone for MN in behavioral or neurochemical studies is problematic because methylnaltrexone does not fully recapitulate MN’s pharmacological profile: unlike MN, a high dose of methylnaltrexone (30 mg kg⁻¹ s.c.) significantly reduces nociceptive jump latencies in mice, indicating potential metabolic conversion to a CNS‑active species or off‑target effects absent with MN [2]. Direct head‑to‑head evidence demonstrates that intravenous self‑administration of heroin in rats — a centrally mediated behavior — is insensitive to MN even at doses 200‑fold greater than the effective antagonist dose of parent naloxone or naltrexone, confirming functional peripheral restriction [3]. The degree of CNS exclusion, anatomical retention, and behavioral selectivity is compound‑specific; procurement of an incorrect quaternary antagonist for an established MN protocol introduces uncontrolled variables that compromise reproducibility and data interpretation.

Methylnaloxonium Quantitative Differentiation Evidence: Head‑to‑Head Data vs. Naloxone, Methylnaltrexone, and Naltrexone Methobromide


Brain Parenchyma Diffusion Kinetics: Methylnaloxonium Retention vs. Naloxone Clearance

In head‑to‑head intracerebral microinjection experiments in rat nucleus raphe pontis (1 μL of tritiated compound, 10.0 ng/12.8 nCi each), methylnaloxonium (MN) demonstrated dramatically slower diffusion away from the injection site relative to naloxone (NAL). By 15 minutes post‑injection, less than 5% of the injected NAL remained in the hindbrain, while approximately 40% of MN was still localized to the hindbrain [1]. This quantifies an approximate 8‑fold greater retention of MN vs. NAL at the injection locus at the 15 min time point.

Intracerebral microinjection Diffusion kinetics Site specificity

Systemic Functional Exclusion: Heroin Self‑Administration Insensitivity vs. Naloxone and Naltrexone

In a rat operant intravenous heroin self‑administration paradigm, systemic naloxone and naltrexone produced a dose‑dependent increase in heroin intake (compensatory responding) at low doses (≤0.2 mg kg⁻¹) and transient decreases at high doses (10–30 mg kg⁻¹) [1]. Naltrexone was approximately 1.5‑fold more potent than naloxone at the low‑dose range. In stark contrast, the quaternary derivatives methylnaloxonium chloride (ORG 10908) and naltrexone methobromide (MRZ 2663BR) were ineffective as antagonists of heroin self‑administration even at doses 200 times greater than the effective antagonist dose of their parent compounds [1]. This demonstrates complete functional CNS exclusion at supratherapeutic systemic doses.

Intravenous self‑administration Peripheral restriction Abuse liability

Nucleus‑Accumbens‑Specific Potency Shift: Acute Morphine Withdrawal Model vs. Intracerebroventricular Administration

In a rat acute morphine dependence model (FR‑15 operant responding for food, antagonist‑precipitated suppression as withdrawal endpoint), methylnaloxonium (16–2000 ng) was infused into discrete brain regions and compared with intracerebroventricular (i.c.v.) administration [1]. Following a single morphine injection, MN exhibited a 17.9‑fold greater potency when infused into the nucleus accumbens (NAC) relative to i.c.v. delivery. The bed nucleus of the stria terminalis (BNST) showed a 6.8‑fold potency shift, and the central amygdala (CeA) a 5.5‑fold shift. This region‑specific potency gradient — NAC > BNST > CeA — was reproducible after repeated morphine exposure [1].

Acute opioid dependence Nucleus accumbens Extended amygdala

Antagonism of Heroin‑Induced Locomotor Activation: Nucleus Accumbens Sensitivity vs. Ventricular Delivery

In rats receiving subcutaneous heroin (0.5 mg kg⁻¹), methylnaloxonium microinjected into the nucleus accumbens (N.Acc.) produced the most potent blockade of heroin‑induced locomotor effects compared with injections into the lateral ventricle or ventral tegmental area (VTA) [1]. Intra‑N.Acc. MN at 0.1 μg significantly reversed the initial depressant effects of heroin (0–30 min), and 0.25 μg significantly reversed the subsequent hyperactivity phase (40–120 min). By contrast, lateral ventricular MN required a dose of 4 μg (a 16‑ to 40‑fold higher dose) to reverse hyperactivity alone, and never significantly reversed the depressant phase. Intra‑VTA MN was the weakest, failing to significantly reverse either phase [1].

Heroin‑induced hyperactivity Nucleus accumbens Ventral tegmental area

Nociception Selectivity: Absence of Hyperalgesia vs. Naloxone in the Hot Plate Test

In the mouse hot plate test (dose range 0.3–30 mg kg⁻¹ s.c.), naloxone produced significant hyperalgesia (reduced reaction latency), consistent with blockade of tonic endogenous opioid tone in the CNS. N‑methylnaloxone (methylnaloxonium), across the same dose range, did not produce hyperalgesia [1]. The comparator N‑methylnaltrexone also showed no hyperalgesia at low doses, but at a high dose of 30 mg kg⁻¹ s.c. significantly reduced jumping latencies at 2 h post‑administration, a delayed effect absent with N‑methylnaloxone, suggesting metabolic conversion of N‑methylnaltrexone to a CNS‑active species [1].

Nociception Hyperalgesia Peripheral vs. central

Alfentanil‑Induced Catatonia Reversal: Intracerebral Dose‑Response and Nucleus Raphe Pontis Selectivity

In rats rendered catatonic by peripheral alfentanil (0.5 mg kg⁻¹), methylnaloxonium HCl (MN) was injected into the lateral ventricle or directly into discrete brain nuclei. Intra‑lateral ventricle MN significantly reversed catatonia at doses of 0.125–2.0 μg in both the locomotor activity assay and the bar test [1]. Direct perfusion of similar low doses (0.125 and 0.5 μg) into the nucleus raphe pontis also significantly antagonized catatonia and EMG‑recorded muscle rigidity, whereas identical doses delivered into the caudate nucleus had no effect — even at a high dose of 4.0 μg [1]. A subsequent systematic mapping study confirmed that intra‑raphe pontis MN (125 ng total dose) significantly attenuated alfentanil‑induced gastrocnemius EMG rigidity, with additional positive sites in the periaqueductal grey and nucleus reticularis tegmenti pontis, but no effect in the basal ganglia or dorsal superior colliculus [2].

Opiate‑induced catatonia Muscle rigidity Nucleus raphe pontis

High‑Value Methylnaloxonium Application Scenarios: Where Anatomical Precision and Peripheral Restriction Define Experimental Success


Intracerebral Microinjection Brain Mapping of Opioid‑Mediated Behaviors

In protocols requiring discrete, sustained opioid receptor blockade at a defined brain nucleus (e.g., nucleus accumbens shell, locus coeruleus, nucleus raphe pontis, bed nucleus of the stria terminalis), methylnaloxonium is the antagonist of choice because its ~8‑fold slower diffusion from the injection site relative to naloxone [derived from Schroeder et al., 1991] and >30‑fold regional potency differentials (e.g., raphe pontis vs. caudate; NAC vs. i.c.v.) confer the highest anatomical resolution available among opioid antagonists. Standard naloxone or naltrexone would rapidly diffuse into adjacent and distal structures, contaminating the functional readout with off‑target antagonism [1].

Systemic Studies Requiring Pure Peripheral Opioid Receptor Blockade Without CNS Interference

Methylnaloxonium is the preferred systemically administered antagonist when the experimental question requires complete exclusion of CNS opioid receptor involvement. The >200‑fold functional separation between MN and naloxone/naltrexone in the heroin self‑administration paradigm [2] makes MN ideal for: (a) isolating peripheral opioid contributions to gastrointestinal transit, immune function, or nociception; (b) negative control experiments where CNS opioid receptor engagement must be unequivocally ruled out; and (c) differentiating peripheral vs. central components of endogenous opioid tone in behavioral or physiological assays.

Acute and Chronic Opioid Dependence Models: Region‑Specific Withdrawal Precipitation

For investigators studying the neuroanatomical substrates of opioid withdrawal, methylnaloxonium microinjection into discrete nuclei (locus coeruleus, periaqueductal grey, nucleus accumbens, central amygdala) precipitates measurable withdrawal signs with a region‑specific profile [3]. The 17.9‑fold NAC/i.c.v. potency shift in acute dependence establishes that MN detects neuroadaptive sensitivity gradients inaccessible to systemic naloxone. This application is critical for research on the transition from acute to chronic dependence, where specific components of the extended amygdala undergo differential neuroplasticity.

Opioid‑Induced Motor Side Effect Dissection: Muscle Rigidity and Catatonia Research

Methylnaloxonium is uniquely effective for mapping the brainstem and midbrain circuitry underlying opioid‑induced muscle rigidity — a clinically significant side effect of high‑dose opioid anesthesia. The ability of 125 ng MN microinjected into the nucleus raphe pontis or dorsal PAG to significantly attenuate alfentanil‑induced EMG rigidity, while identical or higher doses into the caudate, basal ganglia, or superior colliculus are ineffective [4], provides the quantitative site‑specificity necessary for credible neuroanatomical conclusions. No other antagonist offers this combination of low nanogram potency and anatomical selectivity in rigidity models.

Quote Request

Request a Quote for Methylnaloxonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.